
N,N-diethylpiperidine-4-carboxamide
概要
説明
N,N-diethylpiperidine-4-carboxamide is a chemical compound with the CAS Number: 1903-67-9. It has a molecular weight of 184.28 . The IUPAC name for this compound is N,N-diethyl-4-piperidinecarboxamide .
Molecular Structure Analysis
The molecular formula of N,N-diethylpiperidine-4-carboxamide is C10H20N2O . The InChI code for this compound is 1S/C10H20N2O/c1-3-12(4-2)10(13)9-5-7-11-8-6-9/h9,11H,3-8H2,1-2H3 .Physical And Chemical Properties Analysis
N,N-diethylpiperidine-4-carboxamide is a liquid at room temperature . It has a density of 0.967 g/cm3 . The boiling point of this compound is 301.2ºC at 760 mmHg .科学的研究の応用
Pharmaceutical Industry
“N,N-diethylpiperidine-4-carboxamide” is a significant synthetic fragment for designing drugs . Its derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “N,N-diethylpiperidine-4-carboxamide”, is an important task of modern organic chemistry .
Alkaloid Synthesis
Piperidine derivatives, including “N,N-diethylpiperidine-4-carboxamide”, are also found in alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used in medicine, as well as in agriculture as pesticides.
Intramolecular Reactions
“N,N-diethylpiperidine-4-carboxamide” can be involved in intramolecular reactions leading to the formation of various piperidine derivatives . These reactions can be used to synthesize substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Intermolecular Reactions
In addition to intramolecular reactions, “N,N-diethylpiperidine-4-carboxamide” can also participate in intermolecular reactions . These reactions can lead to the formation of various piperidine derivatives, expanding the range of potential applications .
Biological Activity
Piperidine derivatives, including “N,N-diethylpiperidine-4-carboxamide”, have been studied for their biological activity . This includes potential pharmacological applications .
Multicomponent Reactions
“N,N-diethylpiperidine-4-carboxamide” can be involved in multicomponent reactions . These are reactions where three or more reactants combine to form a product .
Safety and Hazards
The safety information for N,N-diethylpiperidine-4-carboxamide indicates that it is a dangerous compound. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . The precautionary statements include measures to take in case of exposure or if safety precautions are not followed .
将来の方向性
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including N,N-diethylpiperidine-4-carboxamide, is an important task of modern organic chemistry . This field is expected to continue to grow and evolve, with new synthetic methods and potential applications being discovered .
作用機序
Target of Action
N,N-diethylpiperidine-4-carboxamide primarily targets DNA gyrase in Mycobacterium abscessus . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes in the cell.
Mode of Action
The compound interacts with its target, the DNA gyrase, by inhibiting its activity . This inhibition disrupts the supercoiling and uncoiling of DNA, which is essential for DNA replication and transcription. As a result, the normal cellular processes are affected, leading to the death of the bacteria.
Biochemical Pathways
The biochemical pathway primarily affected by N,N-diethylpiperidine-4-carboxamide is the DNA replication pathway. By inhibiting DNA gyrase, the compound prevents the unwinding of DNA strands, which is a critical step in DNA replication. This disruption in the replication process leads to the cessation of bacterial growth and multiplication .
Result of Action
The primary molecular effect of N,N-diethylpiperidine-4-carboxamide’s action is the inhibition of DNA gyrase, leading to the disruption of DNA replication. On a cellular level, this results in the cessation of bacterial growth and multiplication, effectively controlling the spread of the bacteria .
特性
IUPAC Name |
N,N-diethylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-12(4-2)10(13)9-5-7-11-8-6-9/h9,11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKAXMBNTHBWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001292129 | |
| Record name | N,N-Diethyl-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1903-67-9 | |
| Record name | N,N-Diethyl-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1903-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

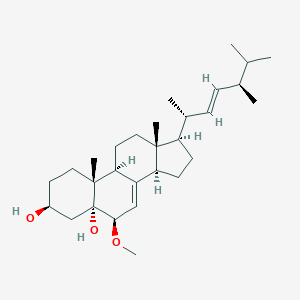
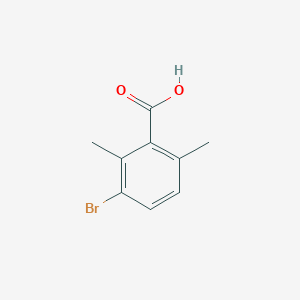
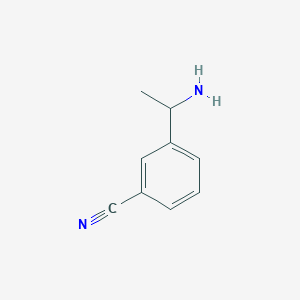
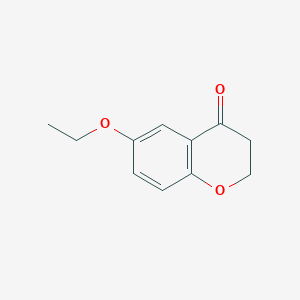

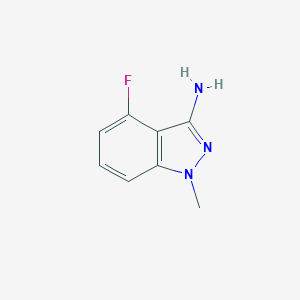
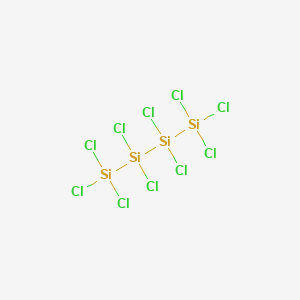
![4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B170328.png)
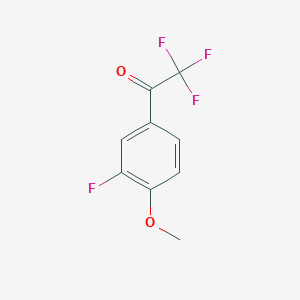
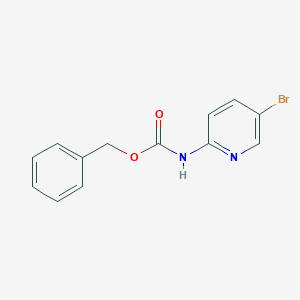

![Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B170334.png)
![Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-](/img/structure/B170342.png)
![7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine](/img/structure/B170345.png)